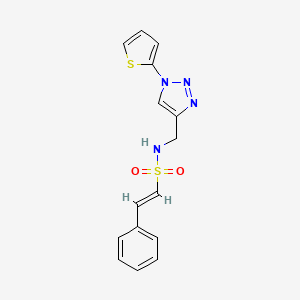

(E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c20-23(21,10-8-13-5-2-1-3-6-13)16-11-14-12-19(18-17-14)15-7-4-9-22-15/h1-10,12,16H,11H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJDVZXONWYDIQ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Overview

The compound's structure can be broken down as follows:

- Phenyl Group : Contributes to hydrophobic interactions and potential binding affinity.

- Ethene Sulfonamide Moiety : Known for its role in various biological activities, particularly in enzyme inhibition.

- Triazole Ring with Thiophene Substitution : This combination is often associated with diverse pharmacological properties.

Potential Biological Activities

While specific studies on (E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide are scarce, insights can be drawn from its structural components and related compounds:

- Anticancer Activity : Compounds featuring triazole rings have been shown to exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition. For instance, triazole-based compounds have demonstrated antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics .

- Antimicrobial Properties : The presence of the thiophene group is often linked to antimicrobial activity. Similar compounds have been documented to exhibit significant antimicrobial effects against both bacterial and fungal strains .

- Enzyme Inhibition : Ethenesulfonamides are known for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications in conditions where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

To further elucidate the potential biological activity of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-(4-Aminophenyl)-1H-tetrazole | Contains an aromatic amine | Anticancer properties |

| 4-(Thienyl)benzenesulfonamide | Sulfonamide linked to a thiophene | Antimicrobial activity |

| 1-(Phenylmethyl)-1H-imidazole | Imidazole ring with phenyl substitution | Antifungal effects |

This table highlights how structural similarities can correlate with diverse biological activities. The unique combination of a thiophene-substituted triazole and an ethenesulfonamide in our compound suggests a potential for broad-spectrum biological activity.

Mechanistic Insights

Understanding the mechanism of action for this compound will require further research. Interaction studies using techniques such as:

- Molecular Docking : To predict binding affinities with target proteins.

- In Vitro Assays : To assess the compound's effects on cell proliferation and enzyme inhibition.

These methodologies will provide critical insights into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Introducing the triazole-thiophene unit may require optimized CuAAC conditions to avoid side reactions, contrasting with the straightforward aldol condensation used for 6m .

- Therapeutic Potential: While 6m shows high COX-2 inhibition, the target compound’s unique structure may target kinases or proteases, warranting further bioactivity studies .

Q & A

Basic: What synthetic routes are recommended for synthesizing (E)-2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the thiophen-2-yl-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using thiophene-2-carbonyl azide and propargylamine derivatives.

- Step 2: Sulfonamide coupling: The ethenesulfonamide moiety is introduced via nucleophilic substitution or Mitsunobu reaction, using intermediates like (E)-2-phenylvinylsulfonyl chloride.

- Key Intermediates:

- 1-(Thiophen-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (for methylene bridge formation).

- (E)-2-Phenylethenesulfonamide (for sulfonamide linkage).

Yields for analogous sulfonamide-triazole hybrids range from 70% to 85% under optimized reflux conditions in ethanol or DMF .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the triazole ring and sulfonamide connectivity. DEPT-135 and 2D-COSY experiments resolve overlapping signals from aromatic protons .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode validates molecular weight (e.g., [M+H]+ ion at m/z 487.59) .

- X-ray Diffraction (XRD): SHELXL refinement (via WinGX suite) resolves crystal packing and anisotropic displacement parameters. Challenges include handling twinned crystals or low-resolution data .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Methodological Answer:

- Cross-Validation: Compare DFT-calculated reaction pathways (e.g., Gaussian09 with B3LYP/6-31G**) with experimental kinetics. For example, discrepancies in sulfonamide bond stability may arise from solvent effects omitted in simulations .

- Spectroscopic Probes: Use variable-temperature NMR to detect transient intermediates (e.g., rotamers) not modeled computationally.

- Crystallographic Validation: Resolve ambiguities in stereochemistry via XRD. For instance, SHELXD can phase low-symmetry crystals to confirm (E)-configuration .

Advanced: What strategies optimize reaction conditions for introducing the thiophen-2-yl-triazole moiety?

Methodological Answer:

- Catalyst Screening: Replace traditional Cu(I) catalysts with Ru(II) systems (e.g., [RuCl2(p-cymene)]2) to suppress side reactions in CuAAC .

- Solvent Control: Use DMF/H2O (9:1) at 60°C for azide-alkyne cycloaddition, minimizing thiophene ring oxidation.

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the triazole intermediate with >95% purity. Analogous protocols report 80% yields for thiophene-containing triazoles .

Advanced: How is SHELX software applied in refining the crystal structure, and what challenges arise?

Methodological Answer:

- Workflow:

- Data Integration: Use SHELXC to process diffraction data (e.g., .hkl files from Bruker D8 Venture).

- Phasing: SHELXD solves structures via dual-space methods for centrosymmetric crystals.

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.

- Challenges:

Advanced: What methodologies assess the compound’s bioactivity, and how are false positives mitigated?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cell-Based Studies:

- MTT Assay: Treat cancer cell lines (e.g., MCF-7) for 48h. IC50 values <10 µM suggest therapeutic potential.

- False-Positive Mitigation: Confirm cytotoxicity via Annexin V/PI staining to rule out membrane disruption artifacts .

Advanced: How is purity analyzed, and what thresholds ensure reproducibility?

Methodological Answer:

- HPLC: C18 column (4.6 × 250 mm), acetonitrile/water (70:30), 1.0 mL/min flow. Purity ≥95% by peak area at 254 nm.

- Elemental Analysis: C, H, N, S content within ±0.4% of theoretical values.

- Melting Point: Sharp range (e.g., 206–208°C) confirms crystallinity. Discrepancies >2°C indicate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.